molecular formula C11H19NO4 B8336129 (7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

(7S,8S)-ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8336129
M. Wt: 229.27 g/mol
InChI Key: QJZHUCODCXWUKO-IUCAKERBSA-N
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Patent
US05134143

Procedure details

Sodium metal (27.7 g, 1.2 mole) was reacted with ethanol (1 1), then ethyl-8-amino-1,4-dioxaspiro-[4.5]-decane-7-carboxylate (137.7 g, 0.6 mole) in ethanol (400 ml) was added. The mixture was refluxed for 11/2 hours, then cooled to room temperature, poured into ice, and made basic. The product was extracted with methylene chloride, dried with sodium sulfate and evaporated to give 118.0 g (85.7%) of the title product.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
137.7 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
85.7%

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([O:4][C:5]([CH:7]1[CH:16]([NH2:17])[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8]1)=[O:6])[CH3:3]>C(O)C>[NH2:17][C@@H:16]1[CH2:15][CH2:14][C:9]2([O:13][CH2:12][CH2:11][O:10]2)[CH2:8][C@H:7]1[C:5]([O:4][CH2:2][CH3:3])=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
137.7 g
Type
reactant
Smiles
C(C)OC(=O)C1CC2(OCCO2)CCC1N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 11/2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N[C@H]1[C@@H](CC2(OCCO2)CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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